(2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
The compound (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide is an organic molecule characterized by its complex structure, which includes a bromophenyl group, a methoxyphenyl group, and a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide typically involves a multi-step process:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenylmethanol derivative to form 4-bromophenylmethanol.
Methoxylation: The bromophenylmethanol is then reacted with methoxybenzene under specific conditions to form 4-[(4-bromophenyl)methoxy]benzene.
Amidation: The final step involves the reaction of 4-[(4-bromophenyl)methoxy]benzene with 4-methoxyphenylprop-2-enamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide backbone, converting it to a single bond and forming a saturated amide.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of saturated amides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the bromophenyl and methoxyphenyl groups contributes to its bioactivity.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The bromophenyl and methoxyphenyl groups allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-{4-[(4-chlorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide
- (2E)-3-{4-[(4-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide
- (2E)-3-{4-[(4-iodophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide lies in the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.
Properties
IUPAC Name |
(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO3/c1-27-21-13-9-20(10-14-21)25-23(26)15-6-17-4-11-22(12-5-17)28-16-18-2-7-19(24)8-3-18/h2-15H,16H2,1H3,(H,25,26)/b15-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMWBYPPNXXARV-GIDUJCDVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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